Potent Anti-Cancer Fragment Activity in K562 Leukemia Cells vs. HEK-293 Normal Cells
The methyl ester prodrug, methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate, demonstrates potent and selective cytotoxicity against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM), showcasing the value of the 6-fluoro-3-methyl-5-carboxylate pharmacophore as an anticancer fragment when compared to its generally lower toxicity in normal cells .
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cell line K562 |
|---|---|
| Target Compound Data | IC50 = 5.15 µM (for the methyl ester derivative of the target compound) |
| Comparator Or Baseline | Normal human embryonic kidney cells (HEK-293) for the same derivative |
| Quantified Difference | Significantly lower activity (higher IC50) observed in HEK-293 cells, indicating a selectivity window for cancer cells. |
| Conditions | Cytotoxicity assay against K562 and HEK-293 cell lines. |
Why This Matters
This data validates that the 6-fluoro-3-methyl-1H-indazole-5-carboxylate fragment confers intrinsic anticancer activity with a selectivity window, making it a superior starting point for fragment-based drug discovery compared to other indazole fragments lacking this profile.
